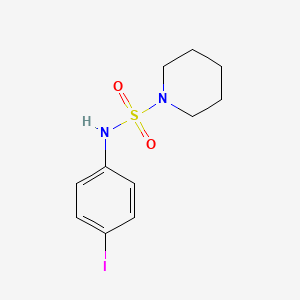

N-(4-iodophenyl)piperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-iodophenyl)piperidine-1-sulfonamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “this compound” is C11H15IN2O2S . The molecular weight is 366.22 . The SMILES notation is Ic1ccc(NS(=O)(=O)N2CCCCC2)cc1 .Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Synthesis and Structural Elucidation

Sulfonamides, including derivatives like N-(4-iodophenyl)piperidine-1-sulfonamide, are significant for their antimicrobial and anti-inflammatory properties. Research by Hussain et al. (2022) explored the synthesis of sulfonamides formed by reacting p-toluenesulfonyl chloride with various amines, confirming their structures through elemental analysis, FT-IR spectroscopy, and thermogravimetric analysis. The study highlighted their potential as future medicinal drugs due to their safety and antibacterial efficacy against strains like Escherichia coli and Bacillus Subtilis, pointing towards their role in treating infections (Hussain et al., 2022).

Biological Applications

Sulfonamide derivatives have been investigated for their potential in treating various diseases and conditions. For instance, compounds synthesized from 3,4-dihydroxy piperidines were evaluated for their α-glucosidase inhibition activity, revealing several derivatives with excellent activity compared to standard references, indicating potential applications in diabetes management (Kasturi et al., 2018).

Anticancer Activity

Research has also focused on the anticancer potential of sulfonamide derivatives. Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cells, revealing compounds with significant cytotoxicity and safety margins, suggesting their potential for HCC management. This study highlights the role of sulfonamides in developing novel anticancer therapies (Eldeeb et al., 2022).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives has been a significant area of interest. Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, evaluating their antimicrobial efficacy against pathogens affecting tomato plants. The study revealed that certain derivatives exhibited potent antimicrobial activities, indicating their potential use in agriculture to protect crops from bacterial and fungal pathogens (Vinaya et al., 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

N-(4-iodophenyl)piperidine-1-sulfonamide, also known as SIB-1553A, is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

By inhibiting this enzyme, sulfonamides prevent the bacteria from producing essential nutrients, thereby inhibiting their growth .

Biochemical Pathways

The inhibition of dihydropteroate synthase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of dihydropteroate synthase by this compound leads to a disruption in the synthesis of folic acid in bacteria . This results in the inhibition of bacterial growth, making sulfonamides effective antibacterial agents .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of sulfonamides through drug-drug interactions .

Propriétés

IUPAC Name |

N-(4-iodophenyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVVGGBTQYGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)

![6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2912857.png)

![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)

![Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2912868.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2912869.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)